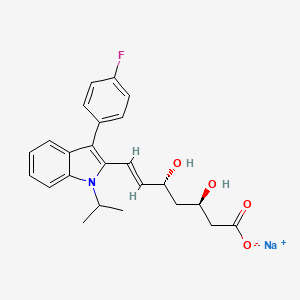

Fluvastatin sodium anti-isomer

説明

Fluvastatin sodium anti-isomer is a synthetic statin drug used in the treatment of dyslipidemia, a condition characterized by abnormally high levels of cholesterol and other lipids in the blood. Fluvastatin sodium anti-isomer is a prodrug and is converted to its active form, fluvastatin lactone, in the liver. Fluvastatin sodium anti-isomer is a member of the mevinolin family of drugs, a group of medications used to lower cholesterol levels. Fluvastatin sodium anti-isomer is the only drug in this family to have an anti-isomer form, which has been found to be more effective than the other mevinolin drugs.

科学的研究の応用

Cardiovascular Disease Treatment

Fluvastatin sodium anti-isomer, like other statins, is primarily used for reducing morbidity and mortality related to cardiovascular diseases . It works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis . This results in a reduction of circulating atherogenic lipoproteins .

Lipid-Lowering Activity

Statins, including Fluvastatin, are known for their lipid-lowering activity . They improve endothelial function, maintain plaque stability, and prevent thrombus formation .

Anti-Inflammatory Action

There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This could potentially be used in the treatment of diseases with an inflammatory component .

Drug-Metabolizing Enzyme Induction

Fluvastatin sodium anti-isomer has been found to induce the expression of drug-metabolizing P450s in primary human hepatocytes . This could have implications for drug-drug interactions and the metabolism of other drugs .

Analytical Methods Development

Fluvastatin sodium anti-isomer, like other statins, is used in the development of new analytical methods for drug design and manufacture, elucidating the mechanism of biotransformation, clinical trials, dosage scheme adjustment, quality control, and pharmacovigilance .

Environmental Protection

The analytical methods developed using Fluvastatin sodium anti-isomer are also employed for environmental protection, focusing on drug recycling and disposal .

作用機序

Target of Action

Fluvastatin sodium anti-isomer primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By blocking this enzyme, fluvastatin impedes the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the synthesis of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors . This results in a reduction of plasma cholesterol levels .

Pharmacokinetics

Fluvastatin is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to reduce the rate of bioavailability of fluvastatin by 40% to 60% .

Result of Action

The primary result of fluvastatin’s action is a reduction in plasma cholesterol levels, which can help prevent cardiovascular disease, including myocardial infarction and stroke . By inhibiting cholesterol synthesis, fluvastatin can reduce the risk of atherosclerotic plaque formation and progression .

Action Environment

Fluvastatin’s action can be influenced by various environmental factors. For instance, the presence of food can significantly affect the drug’s bioavailability . Additionally, the drug’s efficacy and stability can be affected by the patient’s liver function, as fluvastatin is extensively metabolized in the liver . Furthermore, the resolution between fluvastatin anti-isomer and fluvastatin is not less than 1.6, indicating that the separation process can be influenced by the environment .

特性

IUPAC Name |

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-INNGCKGUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239940 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93957-58-5 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-amino-, (exo,exo)- (9CI)](/img/no-structure.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)